

# Larotrectinib In Vitro Cell Viability Assay: Application Notes and Protocols

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For Researchers, Scientists, and Drug Development Professionals

### Introduction

Larotrectinib (Vitrakvi®) is a first-in-class, highly selective, ATP-competitive inhibitor of Tropomyosin Receptor Kinase (TRK) fusion proteins.[1][2] TRK fusions are oncogenic drivers found across a wide range of solid tumors in both adult and pediatric patients.[3][4] The constitutive activation of TRK fusion proteins leads to uncontrolled cell proliferation and survival.[3][5] Larotrectinib effectively inhibits TRKA, TRKB, and TRKC, leading to tumor cell apoptosis and inhibition of cell growth in TRK fusion-positive cancers.[6][7] This document provides a detailed protocol for assessing the in vitro cell viability of cancer cell lines in response to Larotrectinib treatment, along with representative data and a visualization of the underlying signaling pathway.

## **Data Presentation**

The following table summarizes the half-maximal inhibitory concentration (IC50) values of **Larotrectinib** in various cancer cell lines, demonstrating its potent and selective activity against TRK fusion-positive cells.



Cell Line	Cancer Type	TRK Fusion	IC50 (nM)	Reference
CUTO-3	Cutaneous Squamous Cell Carcinoma	MPRIP-NTRK1	< 100	[8]
KM12	Colon Cancer	TPM3-NTRK1	< 10	[8][9]
MO-91	Acute Myeloid Leukemia	ETV6-NTRK3	< 10	[8]
COLO205	Colon Cancer	Not Specified	356	[10]
HCT116	Colon Cancer	Not Specified	305	[10]

# **Experimental Protocols**

This section details a generalized protocol for determining the IC50 of **Larotrectinib** using a common colorimetric cell viability assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This assay measures the metabolic activity of cells, which is an indicator of cell viability.

#### Materials:

- Larotrectinib (stock solution in DMSO)
- Cancer cell lines (e.g., KM12, HCT116)
- Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
- 96-well flat-bottom plates
- MTT reagent (5 mg/mL in PBS)
- Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
- Phosphate-buffered saline (PBS)
- Multichannel pipette



#### Microplate reader

#### Procedure:

- Cell Seeding:
  - Harvest and count cells from a sub-confluent culture.
  - Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 μL of complete medium).
  - Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

#### • Drug Treatment:

- $\circ$  Prepare serial dilutions of **Larotrectinib** in complete culture medium from the stock solution. It is recommended to perform a wide range of concentrations to determine the IC50 (e.g., 0.1 nM to 10  $\mu$ M).
- Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and a blank control (medium only).
- $\circ$  Carefully remove the medium from the wells and add 100  $\mu$ L of the prepared drug dilutions to the respective wells.
- Incubate the plate for the desired treatment duration (e.g., 72 hours) at 37°C and 5% CO2.

#### MTT Assay:

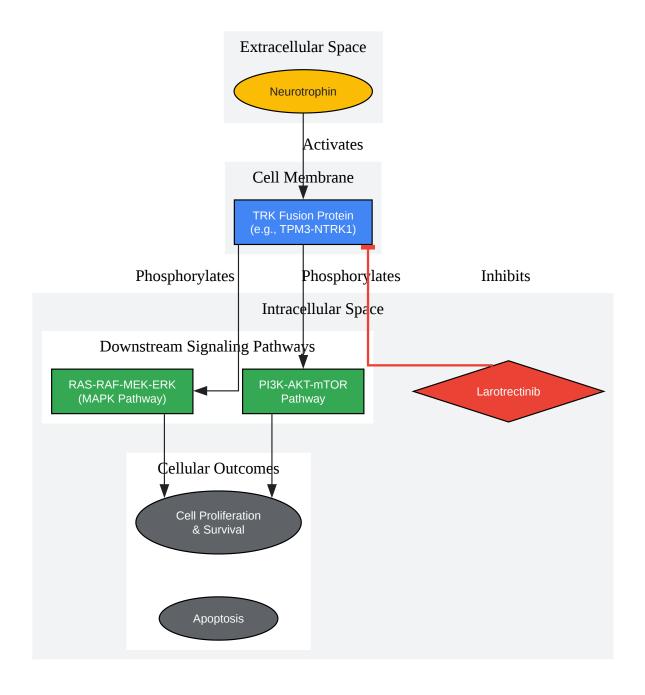
- $\circ$  After the incubation period, add 10  $\mu L$  of MTT reagent to each well.
- Incubate the plate for 2-4 hours at 37°C until a purple formazan precipitate is visible.
- Carefully aspirate the medium containing MTT from each well.
- Add 100 μL of solubilization solution to each well to dissolve the formazan crystals.



- Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
- Data Acquisition:
  - Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.
- Data Analysis:
  - Subtract the average absorbance of the blank wells from the absorbance of all other wells.
  - Calculate the percentage of cell viability for each drug concentration relative to the vehicle control (which is considered 100% viability).
  - Plot the percentage of cell viability against the logarithm of the Larotrectinib concentration.
  - Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism, R). The IC50 is the concentration of the drug that causes a 50% reduction in cell viability.

# **Mandatory Visualization**









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